molecular formula C20H22FNOS B2448718 2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705867-87-3

2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2448718
CAS No.: 1705867-87-3
M. Wt: 343.46
InChI Key: SFJZSHOOPHJJKE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a fluorophenyl group, a thiazepane ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Ethanone Moiety: This can be done through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active compound due to its unique structural features.

    Materials Science: The compound’s properties could be explored for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology and medicine.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-1-(7-(m-tolyl)-1,4-thiazepan-4-yl)ethanone
  • 2-(2-Fluorophenyl)-1-(7-(p-tolyl)-1,4-thiazepan-4-yl)ethanone
  • 2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)propanone

Uniqueness

2-(2-Fluorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is unique due to the specific positioning of the fluorophenyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions and effects compared to similar compounds.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNOS/c1-15-6-2-4-8-17(15)19-10-11-22(12-13-24-19)20(23)14-16-7-3-5-9-18(16)21/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJZSHOOPHJJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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